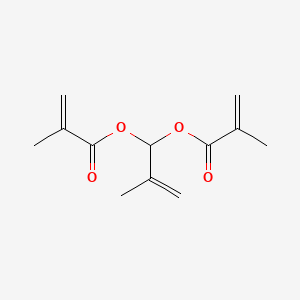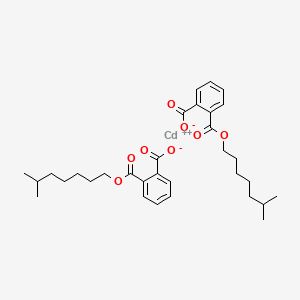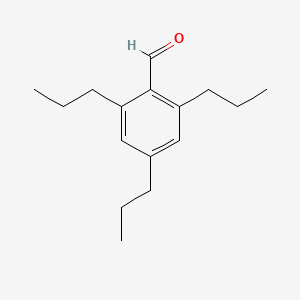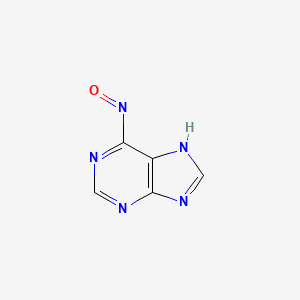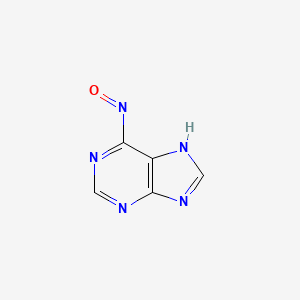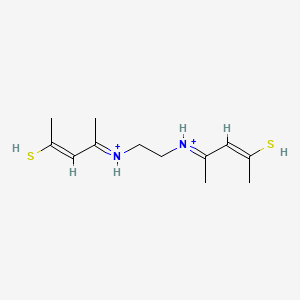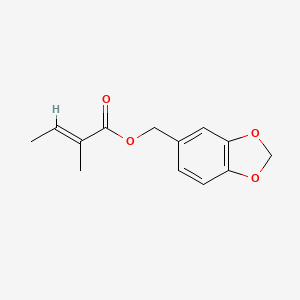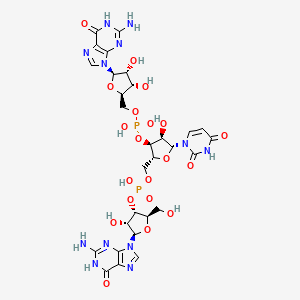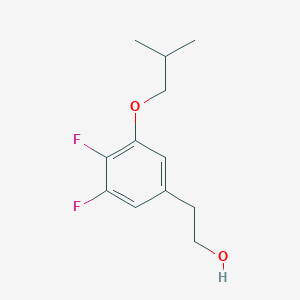
2-Propanol, 1-((2-methylpentyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((2-methylpentyl)oxy)- is an organic compound with the molecular formula C10H22O2. It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by a 2-methylpentyl group. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-methylpentyl)oxy)- typically involves the reaction of 2-propanol with 2-methylpentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Propanol+2-MethylpentanolAcid Catalyst2-Propanol, 1-((2-methylpentyl)oxy)-+Water
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-((2-methylpentyl)oxy)- involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-((2-methylpentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols.
Substitution: Compounds with different functional groups replacing the 2-methylpentyl group.
Scientific Research Applications
2-Propanol, 1-((2-methylpentyl)oxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a preservative.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-((2-methylpentyl)oxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-methoxy-: Similar in structure but with a methoxy group instead of a 2-methylpentyl group.
2-Propanol, 1-butoxy-: Contains a butoxy group instead of a 2-methylpentyl group.
Uniqueness
2-Propanol, 1-((2-methylpentyl)oxy)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions, making it valuable in various applications.
Properties
CAS No. |
125328-92-9 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(2-methylpentoxy)propan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-4-5-8(2)6-11-7-9(3)10/h8-10H,4-7H2,1-3H3 |
InChI Key |
XUCRSLQNBTWVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



